BenchChemオンラインストアへようこそ!

ABT-767

PARP inhibitor ovarian cancer objective response rate

ABT-767 is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2) developed by AbbVie (formerly Abbott). It was advanced into a Phase 1 dose-escalation trial (NCT01339650) enrolling 93 patients with advanced BRCA1/2-mutated solid tumors or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.

Molecular Formula
Molecular Weight
Cat. No. B1149880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-767
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ABT-767 PARP-1/2 Inhibitor: Preclinical Profile and Clinical-Stage Positioning for BRCA-Mutant Research Programs


ABT-767 is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2) developed by AbbVie (formerly Abbott). It was advanced into a Phase 1 dose-escalation trial (NCT01339650) enrolling 93 patients with advanced BRCA1/2-mutated solid tumors or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer [1]. ABT-767 competitively binds to the NAD+ binding site of PARP-1 and PARP-2, blocking base excision repair (BER) and exploiting synthetic lethality in homologous recombination-deficient (HRD) tumors [2]. Despite Phase 1 completion, no Phase 2 or registration trials have been initiated, and the compound remains an investigational agent with no approved indications [3].

Why ABT-767 Cannot Be Substituted with Approved PARP Inhibitors in Mechanistic or Biomarker-Driven Studies


The approved PARP inhibitors—olaparib, niraparib, rucaparib, and talazoparib—exhibit substantial heterogeneity in pharmacokinetic half-life, metabolic pathways, drug-drug interaction liability, and the nature of their hematologic toxicity profiles [1]. Within this class, ABT-767 presents a unique constellation of properties—a short ~2-hour half-life with dose-proportional pharmacokinetics, no food effect on bioavailability, and independence from body size or age-based dosing adjustments—that distinguish it from the approved agents [2]. Critically, ABT-767 is the only PARP inhibitor for which clinical biomarker data have been published demonstrating that tumoral 53BP1 protein expression correlates with antitumor response (r = -0.69, p = 0.004), offering a level of patient-stratification granularity that is not available with any approved PARP inhibitor [3]. These quantitative pharmacological and biomarker differences mean that substituting ABT-767 for another PARP inhibitor—or vice versa—in a preclinical or translational experiment would yield results that are not pharmacokinetically or predictively interchangeable.

ABT-767 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Objective Response Rate in HR-Deficient Ovarian Cancer: ABT-767 vs. Olaparib Phase 1 Monotherapy

ABT-767 demonstrated an objective response rate (ORR) of 39% (7/18) by RECIST 1.1 exclusively in HR-deficient (HRD) relapsed ovarian cancer patients in a prospective biomarker-stratified analysis [1]. In comparison, the foundational Phase 1 trial of olaparib monotherapy (Fong et al., 2009; NCT00516373) reported an ORR of 28% (95% CI: 16.2-42.5) by RECIST in a predominantly gBRCA-mutated ovarian cancer population, with a 46.2% ORR in the platinum-sensitive subset and 0% in platinum-refractory patients [2]. While cross-trial comparisons require caution due to differences in patient populations, the ABT-767 ORR in the HRD-selected subset is numerically higher than the all-comer olaparib Phase 1 ORR but represents a biomarker-enriched subgroup rather than an unselected population.

PARP inhibitor ovarian cancer objective response rate BRCA mutation phase 1

Progression-Free Survival Stratification by HRD Status: ABT-767 vs. Intra-Class Benchmarks

In the ABT-767 Phase 1 trial, median progression-free survival (PFS) was 6.7 months for HRD-positive ovarian cancer patients versus 1.8 months for HRD-negative patients [1]. This 4.9-month absolute difference represents a ~3.7-fold prolongation of PFS in the biomarker-positive subgroup. As a class-level reference, the Phase 1 talazoparib trial reported a median PFS of 7.0 months in BRCA-mutated ovarian cancer patients at the recommended Phase 2 dose, though this was in a smaller subgroup (n=12) and without direct HRD-negative comparison data [2]. The veliparib Phase I/II monotherapy study in BRCA-mutated, platinum-resistant ovarian cancer reported a median PFS of 5.6 months (95% CI: 5.2-7.3) [3].

PARP inhibitor progression-free survival HRD ovarian cancer biomarker stratification

Pharmacokinetic Differentiation: Short Half-Life, Dose-Proportional Exposure, and Absence of Food Effect

ABT-767 exhibits a plasma elimination half-life of approximately 2 hours, which is the shortest among clinically evaluated PARP inhibitors [1]. Its pharmacokinetics are dose-proportional up to 500 mg BID, and food has no effect on bioavailability [1]. Population PK modeling (n=90 subjects, 1,809 plasma concentrations) yielded apparent clearance (CL/F) of 7.34 L/h and central volume of distribution (Vc/F) of 25.8 L, with albumin on CL/F being the only significant covariate, explaining merely 8% of PK variability [2]. By contrast, talazoparib has a 50-hour half-life, olaparib ~12 hours, niraparib ~36 hours, and rucaparib ~17 hours [3]. The short half-life of ABT-767 enables rapid clearance upon discontinuation, which may be advantageous in experimental settings requiring acute PARP inhibition with fast reversibility.

PARP inhibitor pharmacokinetics half-life dose proportionality food effect

53BP1 Tumor Expression as a Predictive Biomarker: A Unique Clinical Correlate for ABT-767

Archival tumor biopsies from 36 women with relapsed ovarian cancer in the ABT-767 Phase 1 trial were analyzed for 53BP1 expression via immunohistochemistry (H-score). Among the HR-deficient subset, decreased 53BP1 H-score was significantly associated with decreased antitumor efficacy of ABT-767 (r = -0.69, p = 0.004) [1]. Importantly, the HRD genomic score itself did not correlate with tumor volume change (r = 0.050, p = 0.87), indicating that 53BP1 protein expression captures functional DNA repair pathway status beyond genomic HRD classification [1]. No equivalent 53BP1 predictive biomarker data have been published from clinical trials of olaparib, niraparib, rucaparib, or talazoparib, making this a compound-specific evidentiary dimension [2].

PARP inhibitor 53BP1 predictive biomarker homologous recombination ovarian cancer

Grade 3/4 Anemia Rate: ABT-767 vs. Talazoparib Class Benchmark

In the ABT-767 Phase 1 trial, anemia was the most common grade 3/4 treatment-related adverse event and demonstrated a dose-dependent increase; patients with germline BRCA mutations experienced a higher rate of grade 3/4 anemia across dose groups [1]. As a class-level comparison, talazoparib Phase 1 reported grade 3/4 anemia in 24% (17/71) of patients at the recommended Phase 2 dose of 1.0 mg/day [2]. The ABT-767 Phase 1 publication reports the anemia rate qualitatively as dose-dependent without providing a single composite grade 3/4 percentage across all dose levels, limiting precise cross-study quantification.

PARP inhibitor anemia hematologic toxicity safety BRCA mutation

Dosage Adjustment Independence: ABT-767 PK Covariate Analysis vs. Niraparib and Olaparib

Population PK modeling of ABT-767 (1,809 plasma samples from 90 subjects) demonstrated that body weight, body surface area, age, creatinine clearance, and mild renal impairment did not significantly influence ABT-767 pharmacokinetics. Albumin on CL/F was the only statistically significant covariate, accounting for only 8% of interindividual variability [1]. Consequently, dosage adjustments based on body size, age, or mild renal impairment are not required for ABT-767 [1]. In contrast, niraparib requires body-weight-based dosing (300 mg vs. 200 mg daily based on baseline weight and platelet count), and olaparib requires tablet formulation-specific dosing adjustments with CYP3A4 inhibitor co-administration [2].

PARP inhibitor pharmacokinetics covariate analysis dosing renal impairment

ABT-767: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


HRD-Selective Synthetic Lethality Mechanistic Studies

ABT-767 is the only PARP inhibitor with published clinical data demonstrating exclusive objective responses in HRD-positive tumors (39% ORR) with a directly reported HRD-negative PFS comparator (6.7 months vs. 1.8 months) [1]. This quantitative synthetic lethality window, derived from the same Phase 1 dataset, makes ABT-767 the agent of choice for laboratories conducting isogenic HRD cell line experiments or patient-derived xenograft (PDX) studies that require a PARP inhibitor with clinically calibrated HRD-dependent efficacy parameters [1].

53BP1 Biomarker-Driven Precision Oncology Research

ABT-767 is uniquely positioned for translational research programs investigating 53BP1 as a predictive biomarker for PARP inhibitor response. The published clinical correlation between tumor 53BP1 H-score and ABT-767 antitumor efficacy (r = -0.69, p = 0.004) provides a quantifiable biomarker-response relationship not available for any approved PARP inhibitor [2]. Procurement for studies aiming to develop companion diagnostics or biomarker-stratified PARP inhibitor trials should prioritize ABT-767 as the tool compound based on this evidence.

Pharmacokinetic-Pharmacodynamic Modeling with Rapid Target Engagement Kinetics

With a uniquely short ~2-hour elimination half-life and dose-proportional pharmacokinetics up to 500 mg BID, ABT-767 is the PARP inhibitor best suited for PK/PD studies requiring rapid on-off target engagement kinetics [3]. The absence of food effect on bioavailability and the lack of requirement for body-size-based dose adjustment further simplify experimental design in both in vivo rodent models and clinical pharmacology protocols [3][4].

Preclinical Toxicology Studies of Genotype-Associated Hematologic Toxicity

The dose-dependent and BRCA mutation-associated grade 3/4 anemia pattern observed with ABT-767 provides a clinically characterized toxicity model for preclinical toxicology studies investigating the hematologic safety of PARP inhibition [1]. ABT-767 can serve as a reference PARP inhibitor for experiments designed to dissect the mechanism of PARP inhibitor-induced bone marrow suppression in BRCA-wild-type versus BRCA-mutant hematopoietic models [1].

Quote Request

Request a Quote for ABT-767

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.